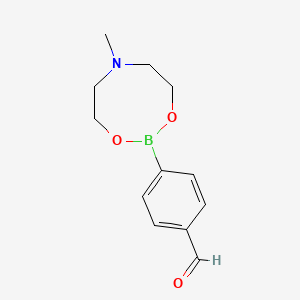
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Overview
Description
“4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H16BNO3 . It has a molecular weight of 233.07 g/mol . The compound is also known by other names such as “Benzaldehyde, 4-(tetrahydro-6-methyl-4H-1,3,6,2-dioxazaborocin-2-yl)-” and "N-methyliminodiethyl 4-formylbenzeneboronate" .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C12H16BNO3/c1-14-6-8-16-13(17-9-7-14)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3” and the canonical SMILES is "B1(OCCN(CCO1)C)C2=CC=C(C=C2)C=O" . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 38.8 Ų and a complexity of 234 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and the monoisotopic mass of the compound are both 233.1223235 g/mol .Scientific Research Applications
Synthesis and Molecular Structure
- Ortho-functionalized Arylboronic Acids and Oxaboroles Synthesis : The compound 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, closely related to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, was used in synthesizing various ortho-functionalized arylboronic acids and oxaboroles. These compounds are known for their high rotational barrier around the Caryl bond, which is significant in molecular structure studies (Da̧browski et al., 2007).
Chemical Synthesis and Reactions
- Synthesis of Tetrahydroisoquinolin-4-ols : Benzaldehydes, including derivatives similar to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, have been used in synthesizing tetrahydroisoquinolines through a novel acid-catalyzed rearrangement of 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).
Antiparasitic Activity
- Evaluation for Antiparasitic Activities : Some derivatives of benzaldehydes, akin to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, have been synthesized and evaluated for their antiparasitic activities against various organisms, indicating potential biomedical applications (Azas et al., 2003).
Crystal Structure Analysis
- Study of Crystal Structures : The crystal structure of compounds similar to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, such as N-methyldioxazaborocane derivatives, was analyzed to understand structural parameters and asymmetries in the bond angles of related compounds (Sopková-de Oliveira Santos et al., 2004).
Potential in Asymmetric Reactions
- Use in Asymmetric Reactions : Derivatives of dioxazaborocanes, including those structurally related to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, have been evaluated for their potential in asymmetric reactions, which is pivotal in the synthesis of chiral compounds (Olmstead et al., 2006).
Antioxidant Activity
- Evaluation of Antioxidant Activities : Compounds synthesized from reactions involving benzaldehydes, akin to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, have been analyzed for their antioxidant activities. This indicates the potential of these compounds in oxidative stress-related research (Yüksek et al., 2015).
Anticancer Activity
- Synthesis for Anticancer Properties : The synthesis of fluorinated benzaldehydes, related structurally to 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, has been explored for developing anticancer combretastatins, highlighting its significance in cancer research (Lawrence et al., 2003).
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, call a poison center or doctor .
properties
IUPAC Name |
4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-14-6-8-16-13(17-9-7-14)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHBAAPYEGHGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560643 | |
| Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
CAS RN |
128376-66-9 | |
| Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



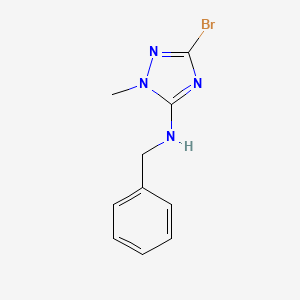
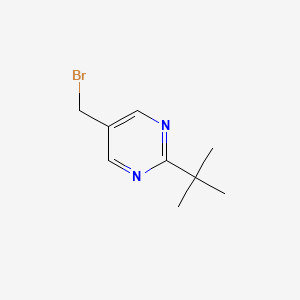
![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3046660.png)
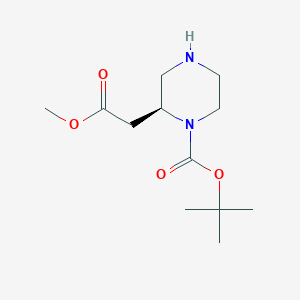
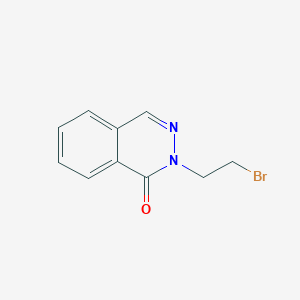


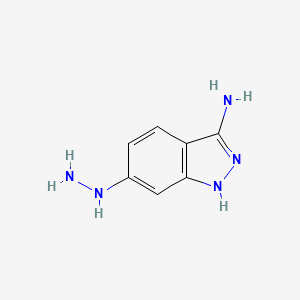
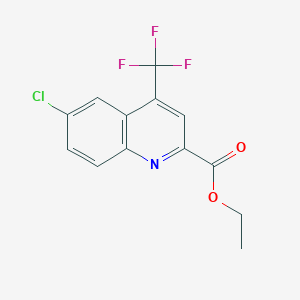
![Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B3046671.png)
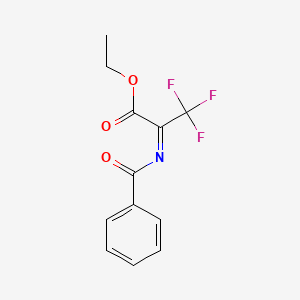
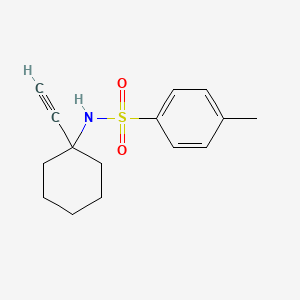
![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)